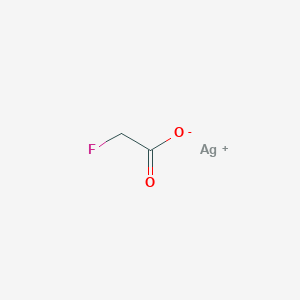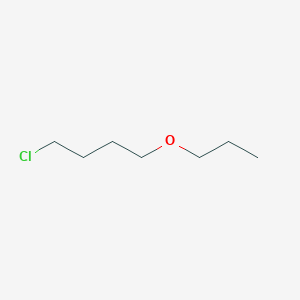
1-Chloro-4-propoxybutane
Descripción general
Descripción
1-Chloro-4-propoxybutane is a chemical compound with the molecular formula C7H15ClO and a molecular weight of 150.65 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, fifteen hydrogen atoms, one chlorine atom, and one oxygen atom . The specific arrangement of these atoms forms the unique structure of this compound.Physical And Chemical Properties Analysis
This compound has a boiling point of 62 °C (under a pressure of 10 Torr) and a density of 0.9355 g/cm3 at 24 °C .Aplicaciones Científicas De Investigación
Ring-Opening Reactions in Organic Synthesis : The ring-opening of epoxybutane compounds, closely related to 1-Chloro-4-propoxybutane, with aluminum chloride in different solvents shows varied stereo and regioselectivities, indicating potential applications in stereocontrolled organic synthesis (Inoue, Sugita, Kiso, & Ichikawa, 1976).
Electrochemical Reduction Studies : Electrochemical reduction of dihalobutanes, including compounds similar to this compound, at carbon cathodes leads to a variety of products, suggesting applications in electrochemical synthesis and analysis (Pritts & Peters, 1995).
Synthesis of Chloroepoxides : The synthesis of various chloroepoxides, including 1-Chloro-2,3-epoxybutane, demonstrates the utility of this compound in producing epoxy compounds with potential applications in polymer science (Tanimoto & Yasuda, 1971).
Stereochemistry in Bacterial Metabolism : The study of enantiomeric compositions of epoxyalkanes produced by bacteria, including 1-Chloro-2,3-epoxypropane, highlights the relevance of this compound in microbial and enzymatic processes (Weijers, van Ginkel, & de Bont, 1988).
Investigations in Physical Chemistry : The study of vibration spectra and rotational isomerism of chain molecules, including 1-chloro- and 1-bromobutanes, provides insights into the physical and chemical properties of this compound, which can be important for understanding its behavior in various applications (Ogawa et al., 1978).
Applications in Bioremediation : Although not directly related to this compound, advances in the bioremediation of 1,4-dioxane-contaminated waters indicate potential applications of similar compounds in environmental remediation and pollution control (Zhang, Gedalanga, & Mahendra, 2017).
Genotoxicity Studies : Quantification of genotoxic impurities in pharmaceutical compounds, such as 4-Chloro-1-Hydroxy Butane Sulfonic Acid Sodium Salt, demonstrates the importance of understanding and controlling impurities in compounds related to this compound (Narayana, Chandrasekhar, & Rao, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-4-propoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c1-2-6-9-7-4-3-5-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALUYQSETGYGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542593 | |
| Record name | 1-Chloro-4-propoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14860-82-3 | |
| Record name | 1-Chloro-4-propoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


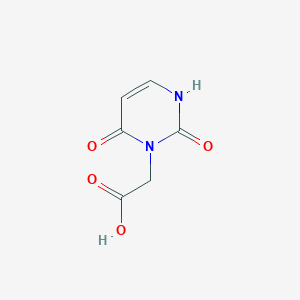
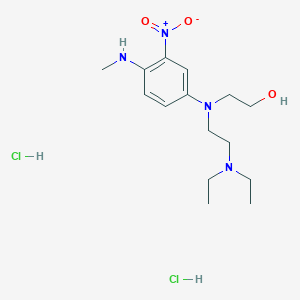
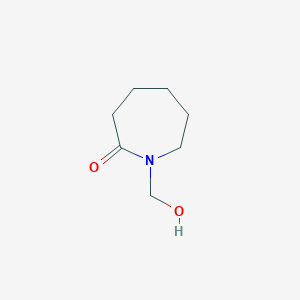

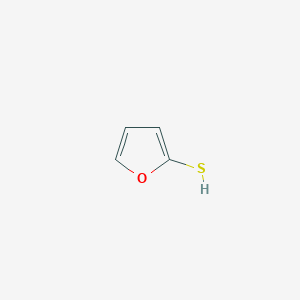
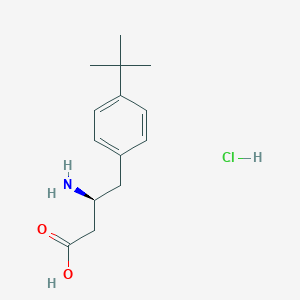





![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)
